molecular formula C13H11N2NaO2 B11860613 Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate

Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate

Cat. No.: B11860613
M. Wt: 250.23 g/mol
InChI Key: NCNYJCOBUTXCBR-UHFFFAOYSA-M
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Description

Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is a synthetic organic compound that features an imidazole ring, a phenyl group, and an acrylate moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly significant for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction involving an aryl halide and the imidazole derivative.

    Acrylate Formation: The acrylate moiety can be introduced through a condensation reaction involving an aldehyde and an acrylate ester.

Industrial Production Methods

Industrial production of this compound involves scaling up the aforementioned synthetic routes. The process typically includes:

    Batch Reactors: Using batch reactors to control the reaction conditions and ensure high yields.

    Purification: Purification of the product through recrystallization or chromatography to remove impurities.

    Quality Control: Implementing quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Alcohol derivatives of the acrylate moiety.

    Substitution Products: Nitro or halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is unique due to its combination of an imidazole ring, phenyl group, and acrylate moiety. This structural arrangement provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYJCOBUTXCBR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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